molecular formula C9H12ClN3 B3021464 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride CAS No. 88704-72-7

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride

Cat. No.: B3021464
CAS No.: 88704-72-7
M. Wt: 197.66
InChI Key: PRMJOSXHYYCNBG-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride (CAS No: 88704-72-7) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. With the molecular formula C 9 H 12 ClN 3 and a molecular weight of 197.67 g/mol, this compound serves as a valuable synthon and building block in medicinal chemistry . The benzimidazole core is a privileged pharmacophore in drug discovery, known for its wide spectrum of biological activities . This specific amine-functionalized derivative is particularly useful for researchers developing novel therapeutic agents. Benzimidazole-based compounds have been investigated as key inhibitors for parasitic diseases; for instance, related chemotypes have been identified as non-covalent, reversible inhibitors of the cysteine protease cruzain, a validated target for the treatment of Chagas disease . This highlights the compound's potential utility in the design and synthesis of new anti-infective agents. Key Identifiers: • CAS Number: 88704-72-7 • Molecular Formula: C 9 H 12 ClN 3 • Molecular Weight: 197.67 g/mol • MDL Number: MFCD00547415 Handling & Safety: This compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMJOSXHYYCNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4499-07-4
Record name NSC67437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-aminobenzimidazole with ethylene diamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide to form benzimidazole derivatives.
  • Reduction : Employing reducing agents such as sodium borohydride to yield reduced derivatives.
  • Substitution : Undergoing nucleophilic substitution reactions, where the amino group can be replaced by various functional groups.

These reactions enable the development of a diverse array of compounds with tailored properties for specific applications.

Biological Activities

Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent, capable of inhibiting the growth of various pathogens. Its mechanism of action involves binding to specific enzymes and receptors, which may modulate enzyme activity and disrupt microbial proliferation .

Case Study: Anticancer Activity
In a study examining the anticancer properties of benzimidazole derivatives, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine was found to exhibit cytotoxic effects against several cancer cell lines. The compound's ability to interfere with cellular pathways associated with tumor growth presents opportunities for further development as a therapeutic agent in oncology .

Medicinal Applications

Drug Development Precursor
This compound is being investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds. Its structural characteristics allow it to act as a bioisostere for other bioactive compounds containing the benzimidazole group, which can enhance potency and selectivity in drug design.

Industrial Uses

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatile reactivity makes it suitable for creating a variety of chemical products that meet specific industry needs .

Summary Table of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules; participates in oxidation, reduction, and substitution reactions.
Biological Activity Exhibits antimicrobial and anticancer properties; binds to enzymes and receptors.
Medicinal Use Investigated as a precursor in drug development; potential bioisostere for enhancing drug efficacy.
Industrial Use Used in producing specialty chemicals; adaptable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Counterion Effects

  • The dihydrochloride form (CAS 4499-07-4) exhibits higher solubility in polar solvents compared to the monohydrochloride form, making it preferable in aqueous-phase reactions .
  • In catalysis, the monohydrochloride form (CAS 88704-72-7) is employed in vanadium(V) dichloride complexes for ethylene polymerization, achieving activities up to 1,200 kg-PE/mol-V·h under optimized conditions .

Linker Modifications

  • (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 7757-21-3), with a shorter methylene linker, shows reduced steric hindrance, enhancing its reactivity in forming antimicrobial thiazolidinone derivatives (e.g., MIC = 4 µg/mL against S. aureus) .
  • Ethylamine-linked analogs (e.g., CAS 88704-72-7) demonstrate superior coordination geometry in metal complexes due to flexible chain length, critical for catalytic activity .

Substituent Effects

  • Methyl-substituted derivatives (e.g., CAS 2503155-57-3) exhibit altered electronic properties, improving selectivity in enzyme inhibition studies. For example, analogs with methyl groups on the benzimidazole ring show enhanced binding to cruzain, a cysteine protease implicated in Chagas disease .

Biological Activity

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, a structural motif commonly found in biologically active molecules. The presence of the amine group (NH2) allows for further chemical modifications, enhancing its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and inhibit microbial growth. Notably, the compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

Antimicrobial Activity

Research indicates that 2-(1H-Benzo[d]imidazol-2-yl)ethanamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Antiviral Activity

In addition to antimicrobial properties, the compound has demonstrated antiviral activity against both RNA and DNA viruses. The benzimidazole derivatives are known to exhibit cytotoxic effects on viral cells, making them promising candidates for antiviral drug development .

Anticancer Properties

The anticancer potential of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine has been highlighted in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of biochemical pathways related to cell survival and proliferation. For example, research has shown that this compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .

Case Studies

StudyFindings
Study 1 Investigated antimicrobial efficacy against bacterial strainsShowed significant inhibition of bacterial growth
Study 2 Assessed antiviral activity against influenza virusDemonstrated effective viral load reduction
Study 3 Evaluated anticancer properties on lung cancer cellsInduced apoptosis and reduced tumor size in vivo

Synthesis and Derivatives

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. This process can yield various derivatives with modified biological activities, expanding the scope for therapeutic applications .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and structure-activity relationships (SAR) will be crucial for optimizing this compound for clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, a three-step synthesis involves condensation of o-phenylenediamine with ketoesters or thioglycolic acid derivatives, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Key intermediates are characterized using IR spectroscopy (e.g., S-H stretching at ~2634 cm⁻¹ and N-H bands at ~3395 cm⁻¹) and ¹H-NMR (e.g., δ10.93–12.31 for aromatic protons). Final products are purified via silica gel chromatography using cyclohexane/ethyl acetate gradients .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Researchers employ elemental analysis (deviation ≤±0.4% for C, H, N), ESI-MS for molecular ion confirmation, and ¹³C-NMR to verify aromatic carbons (δ115–151 ppm). For hydrochloride salts, chloride content is quantified via ion chromatography or argentometric titration .

Q. What biological activities are associated with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine derivatives?

  • Methodological Answer : This scaffold exhibits diverse activities, including enzyme inhibition (e.g., cruzain), antimicrobial effects (via 4-thiazolidinone hybrids), and antitumor properties (through quinoline conjugates). Bioactivity is assessed via in vitro assays: enzyme inhibition (IC₅₀ determination), MIC tests for antimicrobial activity, and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Reaction conditions are critical. Anhydrous solvents (e.g., dichloromethane) and catalysts like ZnCl₂ enhance thioglycolic acid coupling efficiency . Microwave-assisted synthesis reduces reaction time for imine formation, while flow chemistry improves scalability. Post-synthetic modifications, such as Boc protection, stabilize intermediates for storage .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, co-solvents). Researchers should standardize protocols (e.g., fixed DMSO concentrations ≤1%) and validate target engagement via SPR or ITC. For example, cruzain inhibition discrepancies were resolved by correlating IC₅₀ with Ki values from isothermal titration calorimetry .

Q. How can computational methods guide the design of derivatives for specific therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or cruzain. QSAR models identify critical substituents: electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while hydrophobic moieties improve blood-brain barrier penetration for CNS applications .

Q. What experimental approaches validate the mechanism of action for antitumor derivatives of this compound?

  • Methodological Answer : Beyond cytotoxicity assays, flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (apoptotic markers like caspase-3) confirm mechanisms. For example, 2-chloro-3-(benzimidazolyl)quinoline derivatives induce apoptosis via ROS-mediated mitochondrial dysfunction, validated via JC-1 staining .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride
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2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride

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